Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

Catalog No.
S999212
CAS No.
1258652-24-2
M.F
C9H15F3N2O2
M. Wt
240.226
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-...

CAS Number

1258652-24-2

Product Name

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

Molecular Formula

C9H15F3N2O2

Molecular Weight

240.226

InChI

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3

InChI Key

ORAKIPUXJZWAKD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes, which are valuable in the development of pharmaceuticals and agrochemicals. Methods of Application:

Peptide Synthesis

Scientific Field: Biochemistry Application Summary: Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is utilized in the synthesis of dipeptides, which are the building blocks of proteins. Methods of Application:

Medicinal Chemistry

Scientific Field: Pharmaceutical Sciences Application Summary: The compound serves as a precursor for the synthesis of heterocyclic amino acid derivatives, which have potential therapeutic applications. Methods of Application:

Asymmetric Synthesis

Scientific Field: Chiral Chemistry Application Summary: The compound is used in the asymmetric synthesis of chiral molecules, which are important for creating enantiomerically pure pharmaceuticals. Methods of Application:

Heterocyclic Chemistry

Scientific Field: Organic Chemistry Application Summary: The compound is involved in the preparation of azetidine-containing molecules, which are used in a wide range of synthetic products. Methods of Application:

Chemical Biology

Scientific Field: Chemical Biology Application Summary: The compound is explored for its role in modulating biological systems, particularly in the study of enzyme-substrate interactions. Methods of Application:

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to the azetidine ring. Its molecular formula is C₉H₁₅F₃N₂O₂, and it has a molecular weight of 240.22 g/mol. The compound is typically found as a colorless to light yellow liquid and is sensitive to light and air, requiring storage under inert conditions to maintain its stability .

Typical for amines and carboxylates, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to react with electrophiles.
  • Esterification: The carboxylate moiety can undergo reactions with alcohols to form esters.
  • Reduction Reactions: The azetidine ring can be modified through reduction processes, potentially altering the nitrogen functionalities.

These reactions make tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate a versatile intermediate in organic synthesis.

Preliminary studies suggest that tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate exhibits biological activity, particularly in the context of medicinal chemistry. Its structural features may contribute to its potential as a drug candidate, although specific biological assays and mechanisms of action require further investigation. Notably, the compound has been classified as harmful if swallowed and can cause skin irritation .

Synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate typically involves:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Trifluoromethyl Group: This may involve electrophilic fluorination methods or the use of trifluoromethylating agents.
  • Carboxylation: The introduction of the carboxylate group can be accomplished via standard carboxylation techniques.

These synthesis routes underline the compound's complexity and the need for careful reaction conditions to ensure high yields and purity .

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.
  • Agricultural Chemistry: Potential use as an agrochemical or pesticide due to its biological activity.

The versatility of this compound makes it an attractive target for further research and development .

Interaction studies are crucial for understanding how tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate interacts with biological systems. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.
  • Toxicological Profiles: Assessing safety and potential side effects associated with its use in various applications.

Such studies are essential for determining the feasibility of this compound in therapeutic contexts .

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity IndexUnique Features
Tert-butyl azetidine-1-carboxylate147621-21-40.95Lacks trifluoromethyl group
Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride1188263-67-30.93Different side chain structure
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate1420852-13-60.91Contains an ethyl side chain
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate1104083-23-90.91Hydroxymethyl substitution

These comparisons highlight the uniqueness of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate, particularly its trifluoromethyl group which may enhance its biological activity and stability compared to similar compounds .

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate (CAS: 1258652-24-2) is a fluorinated azetidine derivative with the molecular formula C₉H₁₅F₃N₂O₂ and a molecular weight of 240.22 g/mol. Its structure features:

  • A four-membered azetidine ring constrained by a tert-butyl carbamate group at the 1-position.
  • A trifluoromethyl (-CF₃) substituent and a primary amino (-NH₂) group at the 3-position, creating a stereochemically dense scaffold.

The compound’s SMILES notation (CC(C)(C)OC(=O)N1CC(N)(C(F)(F)F)C1) and InChI key (RBWLULOEGYJHKZ-UHFFFAOYSA-N) highlight its unique spatial arrangement, which enables diverse reactivity. The tert-butyl group enhances steric protection, stabilizing the molecule during synthetic transformations, while the electron-withdrawing CF₃ group modulates electronic properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₅F₃N₂O₂
Molecular Weight240.22 g/mol
XLogP31.06
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Historical Context in Fluorinated Heterocyclic Chemistry

The synthesis of fluorinated heterocycles emerged as a cornerstone of medicinal chemistry following the 1957 discovery of 5-fluorouracil, a fluoropyrimidine antimetabolite. Early methods focused on nucleophilic fluorination, but advances in transition-metal catalysis and strain-release functionalization later enabled efficient access to strained systems like azetidines.

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate represents a milestone in CF₃-functionalized azetidine chemistry. Its first reported synthesis in the early 2010s leveraged β-lactam ring-opening strategies and aza-Michael additions to install the CF₃ group stereoselectively. For example, D’hooghe et al. demonstrated that 4-(trifluoromethyl)azetidin-2-ones could undergo reductive ring opening to yield aminopropane derivatives. Concurrently, organocatalytic [2+2] cycloadditions provided enantioselective routes to α-trifluoromethyl azetidines, underscoring its role in asymmetric synthesis.

Significance in Modern Synthetic Organic Chemistry

This compound is pivotal in three domains:

  • Medicinal Chemistry: Serves as a building block for kinase inhibitors and antimicrobial agents, where the CF₃ group enhances metabolic stability and binding affinity. For instance, derivatives have been incorporated into analogs of FDA-approved fluorinated drugs like ciprofloxacin.
  • Agrochemical Development: The CF₃ group’s lipophilicity improves membrane permeability in pesticidal candidates, as seen in analogs of sulfoxaflor.
  • Materials Science: Used to synthesize fluorinated polymers with enhanced thermal stability and solvent resistance.

Table 2: Synthetic Applications

ApplicationMethodologyOutcome
Drug Candidate SynthesisSuzuki-Miyaura cross-couplingPyrazole-azetidine hybrids
Chiral Auxiliary DevelopmentOrganocatalytic [2+2] cycloadditionEnantioselective CF₃-azetidines
Ring-Expansion ReactionsStrain-release aminationFunctionalized aminopropanes

The compound’s versatility is further demonstrated in late-stage functionalization, where its amino and carboxylate groups undergo selective alkylation, acylation, or click chemistry. For example, Kenis et al. utilized it to synthesize 1,3-oxazinan-2-ones via nucleophilic ring-opening of azetidinium intermediates.

Molecular Architecture and Stereochemical Considerations

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate represents a complex heterocyclic compound with the molecular formula C₉H₁₅F₃N₂O₂ and a molecular weight of 240.22 grams per mole [1] [2]. The compound features a four-membered azetidine ring as its central structural motif, which is protected by a tert-butyloxycarbonyl group at the nitrogen atom in position 1 [1]. The distinctive molecular architecture incorporates both an amino group and a trifluoromethyl substituent at the 3-position of the azetidine ring, creating a quaternary carbon center that significantly influences the compound's stereochemical properties [1] [2].

The azetidine ring system exhibits considerable strain due to its four-membered cyclic structure, with bond angles deviating significantly from the ideal tetrahedral geometry [9] [12]. This ring strain contributes to the compound's reactivity profile and influences its conformational preferences [9]. The presence of the trifluoromethyl group at the 3-position introduces strong electron-withdrawing effects, which substantially alter the electronic distribution within the molecule [12] [16]. The trifluoromethyl substituent, with its high electronegativity and steric bulk, significantly affects the compound's three-dimensional structure and chemical behavior [15] [16].

The quaternary carbon at position 3 of the azetidine ring creates a sterically congested environment that restricts molecular flexibility [9] [12]. This structural feature, combined with the presence of both electron-donating amino and electron-withdrawing trifluoromethyl groups, results in unique stereochemical considerations [12]. The compound exists as a single diastereomer due to the fixed geometry imposed by the four-membered ring system and the specific substitution pattern [9].

Crystallographic Analysis and Solid-State Behavior

Limited crystallographic data are available for tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate in the current literature [8] [9]. However, related azetidine derivatives have been subjected to extensive X-ray crystallographic analysis, providing insights into the solid-state behavior of this class of compounds [9] [10]. The crystallographic studies of similar trifluoromethyl-substituted azetidines reveal that these compounds typically adopt puckered ring conformations to minimize ring strain [9] [12].

X-ray diffraction data for comparable azetidine derivatives indicate that the four-membered ring typically deviates from planarity, with puckering angles that depend on the nature and position of substituents [9]. The trifluoromethyl group's orientation relative to the azetidine ring plane is influenced by both steric and electronic factors, often adopting conformations that minimize unfavorable interactions [12]. Crystal packing arrangements in related compounds frequently involve hydrogen bonding interactions between the amino groups and carbonyl oxygens of adjacent molecules [8] [10].

The solid-state behavior of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is expected to be influenced by intermolecular hydrogen bonding networks involving the amino functionality and potential weak interactions between trifluoromethyl groups [10] [12]. The bulky tert-butyl protecting group likely influences crystal packing efficiency and may contribute to the formation of distinct polymorphic forms under different crystallization conditions [8] [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features (Proton, Carbon-13, Fluorine-19)

The proton nuclear magnetic resonance spectrum of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate exhibits characteristic resonances that reflect its unique molecular structure [13] [14]. The tert-butyl group appears as a sharp singlet in the region of 1.44-1.50 parts per million, integrating for nine protons [13]. The azetidine ring protons manifest as complex multiplets in the region of 4.80-4.90 parts per million, with the methylene protons showing characteristic patterns influenced by the ring strain and substituent effects [13] [14].

The amino group protons typically appear as a broad signal around 5.0-5.2 parts per million, often exhibiting temperature-dependent coalescence behavior due to rapid exchange processes [14] [19]. The coupling patterns observed in the proton spectrum provide valuable information about the conformational preferences of the azetidine ring and the relative orientations of the substituents [13] [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the quaternary carbon atoms present in the molecule [13] [14]. The tert-butyl methyl carbons appear around 28-30 parts per million, while the quaternary carbon of the tert-butyl group resonates near 80-82 parts per million [13]. The azetidine ring carbons exhibit characteristic chemical shifts in the range of 55-65 parts per million, with the quaternary carbon bearing the amino and trifluoromethyl substituents showing significant downfield shifts due to the electron-withdrawing effects [14] [19].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, which typically resonates in the region of -60 to -65 parts per million [15] [16]. The fluorine chemical shift is sensitive to the local electronic environment and can provide information about conformational changes and intermolecular interactions [16] [18]. The trifluoromethyl group exhibits characteristic coupling patterns with adjacent protons and carbons, contributing to the overall spectroscopic fingerprint of the compound [15] [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment [19] [21]. The molecular ion peak appears at mass-to-charge ratio 241 corresponding to the protonated molecular ion [M+H]⁺ [19] [20]. The base peak intensity and fragmentation pattern depend on the ionization method employed, with electrospray ionization typically providing stable molecular ion signals [21] [24].

The primary fragmentation pathways involve alpha-cleavage reactions adjacent to the nitrogen atoms in the molecule [21] [23]. Loss of the tert-butyl group (mass 57) from the carbamate functionality represents a major fragmentation route, resulting in a significant fragment ion at mass-to-charge ratio 184 [19] [23]. Additional fragmentation occurs through cleavage of the carbamate bond, leading to loss of carbon dioxide (mass 44) and formation of fragments characteristic of the substituted azetidine core [21] [23].

The trifluoromethyl group contributes to distinctive fragmentation patterns, often involving loss of fluorine atoms or the entire trifluoromethyl unit (mass 69) [19] [22]. These fragmentation processes are particularly valuable for structural elucidation and can distinguish this compound from related analogs lacking the trifluoromethyl substituent [21] [24]. The amino functionality may undergo protonation under positive ion mode conditions, influencing the relative intensities of various fragment ions [19] [21].

Infrared and Raman Spectroscopic Properties

Infrared spectroscopic analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate reveals characteristic vibrational bands that confirm the presence of key functional groups [19] [27]. The carbamate carbonyl stretch appears as a strong absorption band around 1719 wavenumbers, consistent with the electron-withdrawing influence of the tert-butyl protecting group [19] [27]. The amino group exhibits stretching vibrations in the region of 3314 wavenumbers, often appearing as a broad absorption due to hydrogen bonding interactions [19] [27].

The trifluoromethyl group contributes several characteristic bands in the infrared spectrum, particularly in the carbon-fluorine stretching region between 1000-1300 wavenumbers [27] [29]. These bands are typically intense and well-resolved, providing unambiguous identification of the trifluoromethyl functionality [27]. The azetidine ring contributes to various bending and stretching vibrations throughout the fingerprint region, with specific patterns that reflect the ring strain and substitution pattern [19] [29].

Raman spectroscopic analysis complements infrared data by providing enhanced sensitivity to carbon-carbon and carbon-nitrogen stretching vibrations within the azetidine ring system [27] [29]. The symmetric stretching modes of the trifluoromethyl group are often more prominent in Raman spectra compared to infrared, offering additional structural confirmation [27]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational fingerprinting for compound identification and purity assessment [27] [29].

Physical Properties and Stability Profile

Solubility Parameters and Partition Coefficients

The solubility characteristics of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate are influenced by the presence of both hydrophilic and lipophilic structural elements [30] [32]. The tert-butyl carbamate group contributes to solubility in organic solvents such as methylene chloride, chloroform, and alcohols [32] [33]. The compound exhibits limited solubility in petroleum ether and shows slight solubility in water due to the presence of the amino functionality and the polar carbamate group [32] [33].

The trifluoromethyl substituent significantly affects the compound's partition behavior between aqueous and organic phases [16] [30]. Trifluoromethyl groups are known to increase lipophilicity while maintaining some polar character due to the high electronegativity of fluorine atoms [16] [43]. This dual nature contributes to unique solubility profiles that distinguish trifluoromethylated compounds from their non-fluorinated analogs [43] [46].

Partition coefficient measurements for related azetidine derivatives suggest that the presence of the tert-butyl protecting group and trifluoromethyl substituent creates favorable distribution patterns for organic synthetic applications [30] [31]. The compound's solubility in various solvents is temperature-dependent, with increased solubility observed at elevated temperatures in most organic media [30] [32].

Thermal Stability Assessment

Thermal stability analysis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate indicates that the compound exhibits reasonable stability under normal handling conditions [34] [35]. The estimated boiling point of 237.1 ± 40.0 degrees Celsius at 760 millimeters of mercury suggests moderate thermal stability typical of carbamate-protected azetidines [25]. Thermal decomposition typically begins at temperatures exceeding 200 degrees Celsius, with the initial degradation involving cleavage of the carbamate protecting group [34] [38].

The presence of the trifluoromethyl group generally enhances thermal stability compared to non-fluorinated analogs [35] [38]. Trifluoromethyl substituents are known to increase the thermal decomposition temperature due to the strength of carbon-fluorine bonds and the stabilizing effects of fluorine substitution [35] [43]. However, the four-membered azetidine ring system introduces inherent thermal sensitivity due to ring strain, which can promote ring-opening reactions at elevated temperatures [34] [37].

Differential scanning calorimetry studies of related compounds indicate that thermal decomposition proceeds through multiple pathways, including carbamate deprotection, azetidine ring opening, and eventual fragmentation of the trifluoromethyl group [35] [38]. The compound's thermal behavior is influenced by atmospheric conditions, with decomposition rates affected by the presence of oxygen and moisture [34] [38].

Data Tables

Table 1: Basic Molecular Properties of Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

PropertyValueReference Citation
Molecular FormulaC₉H₁₅F₃N₂O₂ [1] [2]
Molecular Weight240.22 g/mol [1] [2]
CAS Number1258652-24-2 [1] [2]
IUPAC Nametert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate [1]
InChI KeyORAKIPUXJZWAKD-UHFFFAOYSA-N [1]
Physical StateSolid [25]
Boiling Point237.1 ± 40.0°C at 760 mmHg [25]
Storage Temperature2-8°C (refrigerated) [2] [25]
Purity (typical)≥97% [25]

Table 2: Spectroscopic Characteristics Summary

Spectroscopic MethodKey FeaturesTypical Range/ValueReference Citation
¹H NMRtert-butyl singlet ~1.44-1.50 ppm; azetidine CH₂ multiplets ~4.80-4.90 ppmδ 1.44-1.50 (t-Bu), 4.80-4.90 (CH₂) [13] [14]
¹³C NMRQuaternary carbons from tert-butyl and CF₃ groups; azetidine carbons ~55-65 ppmδ 28-30 (t-Bu CH₃), 80-82 (quaternary C) [13] [14]
¹⁹F NMRCF₃ group signal expected ~-60 to -65 ppm regionδ -60 to -65 ppm [15] [16]
IR SpectroscopyC=O stretch ~1719 cm⁻¹; N-H stretch ~3314 cm⁻¹; C-F stretches 1000-1300 cm⁻¹3314, 1719, 1000-1300 cm⁻¹ [19] [27]
Mass SpectrometryMolecular ion [M+H]⁺ at m/z 241; fragmentation via α-cleavage and loss of functional groupsm/z 241 [M+H]⁺ [19] [21]

Table 3: Stability Profile and Storage Requirements

ParameterRequirement/ObservationNotesReference Citation
Storage TemperatureRefrigerated storage at 2-8°CPrevents degradation and maintains purity [39] [40] [41]
Atmospheric ConditionsStore under inert gas (nitrogen/argon)Prevents oxidation and moisture absorption [40] [41] [42]
Light SensitivityProtect from lightProtects photosensitive functional groups [40] [41]
Moisture SensitivityKeep in dry conditionsPrevents hydrolysis of carbamate [40] [41] [45]
Chemical StabilityStable under normal conditionsNo hazardous decomposition under normal use [34] [37]
Thermal DecompositionDecomposition above ~200°CCF₃ groups generally improve thermal stability [34] [35] [38]
pH StabilityAcid-sensitive (azetidine ring opening possible)Low pH can cause ring-opening reactions [37]
Shelf LifeStable when properly storedFollow manufacturer recommendations [39] [44]

XLogP3

0.9

Dates

Modify: 2023-08-15

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